molecular formula C14H18N2O4 B7340153 (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

Cat. No.: B7340153
M. Wt: 278.30 g/mol
InChI Key: OZHNCFDJVATLCN-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid, also known as OPC-31260, is a novel amino acid derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.

Mechanism of Action

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid is a potent and selective inhibitor of DPP-IV, which plays a crucial role in the regulation of glucose metabolism. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to reduce blood glucose levels and improve lipid metabolism in obese and diabetic rats. This compound has also been shown to reduce liver triglyceride content and improve hepatic insulin sensitivity in a mouse model of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid in lab experiments is its potency and selectivity for DPP-IV inhibition. This allows for precise manipulation of the incretin system and investigation of its effects on glucose metabolism. However, one limitation is the potential for off-target effects, as this compound may inhibit other enzymes besides DPP-IV at high concentrations.

Future Directions

For research on (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid include investigating its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus, obesity, and non-alcoholic fatty liver disease. In addition, further studies are needed to elucidate the mechanisms underlying its effects on glucose and lipid metabolism. Finally, the development of more selective DPP-IV inhibitors with improved pharmacokinetic properties may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid involves the reaction of (1R,2S)-2-amino-1-cyclopentanecarboxylic acid with 2-oxopyridine-1-carboxylic acid N-hydroxysuccinimide ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure this compound.

Scientific Research Applications

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Properties

IUPAC Name

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(7-9-16-8-2-1-6-13(16)18)15-11-5-3-4-10(11)14(19)20/h1-2,6,8,10-11H,3-5,7,9H2,(H,15,17)(H,19,20)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNCFDJVATLCN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.